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molecular formula C11H18N2O B8717316 2-butyl-5-ethyl-6-methyl-1H-pyrimidin-4-one

2-butyl-5-ethyl-6-methyl-1H-pyrimidin-4-one

Cat. No. B8717316
M. Wt: 194.27 g/mol
InChI Key: APDMVECBJSYFER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05175164

Procedure details

A solution of 3.0 g valeramidine hydrochloride, 3.47 g ethyl-2 ethylacetoacetate, and 5.8 mL triethylamine in 20 mL DMF was heated to 120° C. for 18 hours. The mixture was diluted with brine and extracted three times with ether. The combined organic material was washed with brine, was dried over MgSO4, was stripped of solvent in vacuo, and then was still flash chromatographed in 3% MeOH in CH2Cl2 to give the title compound as a white solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.47 g
Type
reactant
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[C:2]([NH2:8])(=[NH:7])[CH2:3][CH2:4][CH2:5][CH3:6].C([O:11][C:12](=O)[CH:13]([CH2:17][CH3:18])[C:14]([CH3:16])=O)C.C(N(CC)CC)C>CN(C=O)C.[Cl-].[Na+].O>[CH2:3]([C:2]1[NH:8][C:12](=[O:11])[C:13]([CH2:17][CH3:18])=[C:14]([CH3:16])[N:7]=1)[CH2:4][CH2:5][CH3:6] |f:0.1,5.6.7|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
Cl.C(CCCC)(=N)N
Name
Quantity
3.47 g
Type
reactant
Smiles
C(C)OC(C(C(=O)C)CC)=O
Name
Quantity
5.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times with ether
WASH
Type
WASH
Details
The combined organic material was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
chromatographed in 3% MeOH in CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C1=NC(=C(C(N1)=O)CC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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